molecular formula C23H23N3O3 B2395184 (E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2035004-47-6

(E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2395184
CAS RN: 2035004-47-6
M. Wt: 389.455
InChI Key: MCTRKBOULKMZNY-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as MPQ, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. MPQ belongs to the class of quinazoline derivatives, which have been found to exhibit anti-cancer properties.

Scientific Research Applications

Antimicrobial Activity

The chemical compounds related to (E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione have been explored for their potential antimicrobial activities. For instance, the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones has been undertaken, demonstrating promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Vidule, 2011). This research indicates the potential of quinazoline derivatives in developing new antimicrobial agents.

Antihypertensive Potential

Compounds with a quinazoline ring system, including those structurally similar to (E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have been evaluated for antihypertensive effects. Notably, piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring have shown promising results in lowering blood pressure in spontaneously hypertensive rat models, highlighting their potential as antihypertensive agents (Takai et al., 1986).

Herbicidal Activity

Explorations into the herbicidal applications of quinazoline derivatives have led to the synthesis of triketone-containing quinazoline-2,4-dione derivatives, revealing significant broad-spectrum weed control capabilities. These compounds have shown efficacy against various broadleaf and monocotyledonous weeds, presenting a promising avenue for the development of new herbicidal agents (Wang et al., 2014).

Synthetic Methodology Advances

Research into the synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones, facilitated by ultrasound and catalyzed by piperidine, demonstrates the ongoing advancements in synthetic methodologies for constructing complex heterocyclic compounds. This approach offers efficient, environmentally friendly, and high-yield methods for generating compounds with potential biological activities (Chen et al., 2016).

properties

IUPAC Name

3-[1-[(E)-2-methyl-3-phenylprop-2-enoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16(15-17-7-3-2-4-8-17)21(27)25-13-11-18(12-14-25)26-22(28)19-9-5-6-10-20(19)24-23(26)29/h2-10,15,18H,11-14H2,1H3,(H,24,29)/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTRKBOULKMZNY-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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